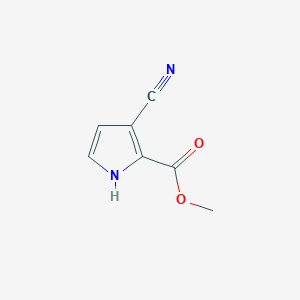![molecular formula C10H11BrN2O2 B7980202 Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B7980202.png)
Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group attached to a pyrrolo[1,2-c]pyrimidine core. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolo[1,2-c]pyrimidine core.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can lead to modified pyrrolo[1,2-c]pyrimidine cores .
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[1,2-c]pyrimidine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 6-chloro-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-fluoro-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate: Contains a fluorine atom, which can affect its reactivity and biological activity.
Ethyl 6-iodo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate: The presence of an iodine atom can lead to different chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-5,12H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKCHBFYUHVIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN2CN1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)](/img/structure/B7980122.png)




![[(1R)-1-carboxy-1-phenylethyl]azanium;chloride](/img/structure/B7980160.png)
![6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-1H-quinazolin-4-one](/img/structure/B7980168.png)
![4,7-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B7980174.png)






